(2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a furan ring connected by a propenenitrile linker. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide and an appropriate halide.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The benzothiazole and furan rings are then coupled through a propenenitrile linker using a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Activity: Compounds with benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for diseases where benzothiazole and furan derivatives have shown efficacy.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but with a phenyl ring instead of a furan ring.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2-thienyl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in (2E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile may impart unique properties, such as increased reactivity or specific biological activity, compared to its analogs with different aromatic rings.
Properties
Molecular Formula |
C15H10N2OS |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H10N2OS/c1-10-6-7-12(18-10)8-11(9-16)15-17-13-4-2-3-5-14(13)19-15/h2-8H,1H3/b11-8+ |
InChI Key |
LKXSSWLLZJRRPD-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.